molecular formula C25H26ClNO6S B601353 Clopidogrel Metabolite II CAS No. 1287430-40-3

Clopidogrel Metabolite II

Cat. No.: B601353
CAS No.: 1287430-40-3
M. Wt: 504.01
InChI Key:
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Description

Clopidogrel is a potent antiplatelet drug that is metabolized in the body to produce an active metabolite, Clopidogrel Metabolite II . This metabolite is responsible for the drug’s antiplatelet activity .


Synthesis Analysis

Clopidogrel is metabolized in the body to produce its active metabolite. The biotransformation involves several enzymes, including carboxylesterase (CES) 1, CES2, cytochrome P450 (CYP) 2C19, CYP3A4, and uridine 5′-diphospho-glucuronosyltransferase 2B7 .


Chemical Reactions Analysis

The conversion of clopidogrel to its active metabolite involves several chemical reactions, including oxidation and hydrolysis . The exact details of these reactions are not provided in the retrieved papers.

Scientific Research Applications

Polymorphisms and Phase-II Metabolism

Clopidogrel undergoes metabolism in the liver through phase-I and phase-II metabolic pathways. The phase-II metabolism involves conjugation with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate of clopidogrel. Polymorphisms in genes related to phase-II metabolism, such as G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX, may contribute to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels, impacting the drug's effectiveness in preventing coagulation and cardiovascular events (Alkattan et al., 2021).

Genetic Polymorphisms and Clopidogrel Therapy Response

The efficacy of clopidogrel as an antiplatelet agent can be significantly affected by genetic polymorphisms, particularly those affecting the CYP2C19 enzyme responsible for converting clopidogrel into its active form. These genetic variations can lead to differences in drug metabolism, influencing the therapeutic outcomes and risk of treatment failure. This highlights the potential of pharmacogenetics in predicting clopidogrel efficacy and personalizing therapy (Djordjevic, 2022).

Clopidogrel Resistance and Its Overcoming

Certain patients exhibit "resistance" to clopidogrel, characterized by impaired inhibition of platelet aggregation. This resistance can result from polymorphisms in cytochrome P450 enzymes or interactions with other drugs metabolized by the cytochrome P450 system. Addressing clopidogrel resistance involves understanding its mechanisms and considering alternative treatments or drugs with different molecular targets or metabolic pathways (Uchiyama, 2011).

Pharmacogenomics and Clinical Implementation

The pharmacogenomic study of drug response, especially in the context of antiplatelet therapy with clopidogrel, emphasizes the role of loss-of-function variants in the CYP2C19 enzyme. These genetic factors can lead to decreased inhibition of platelet function and increased risk of cardiovascular events in patients treated with clopidogrel. Despite evidence supporting clinical utility, the adoption of pharmacogenetics in clinical practice remains slow, underscoring the need for further research and implementation strategies (Perry & Shuldiner, 2013).

Mechanism of Action

Target of Action

Clopidogrel Metabolite II primarily targets the P2Y12 receptor on platelets . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that drives platelet activation . The inhibition of this receptor is crucial in preventing thrombotic diseases .

Mode of Action

Clopidogrel is a prodrug and is activated via a two-step reaction to an active thiol-containing metabolite . This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite .

Pharmacokinetics

The pharmacokinetic parameter values for the H3 and H4 isomers determined in the studied group of patients treated with clopidogrel 75 mg were lower than those reported in healthy volunteers . The maximum plasma concentration (Cmax) of the active H4 isomer and platelet aggregation measured by the Multiplate analyser may serve as markers of the patient response to clopidogrel therapy .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . The maximum effect of clopidogrel is 50–60% platelet inhibition .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreases the antiplatelet effect of clopidogrel . Additionally, the localization of functional P2Y12 oligomeric complexes in rafts and redistribution of the receptor as dimers and monomers outside membrane microdomains can also influence the action of this compound .

Safety and Hazards

Clopidogrel and its metabolites have been associated with certain safety concerns. For instance, there is a risk of bleeding due to the drug’s antiplatelet activity . Additionally, exposure to the drug and its metabolites should be minimized to prevent potential harm .

Future Directions

Future research directions include refining the development of P2Y12 receptor antagonists, understanding the interplay between various factors influencing the pharmacokinetics and pharmacodynamics of clopidogrel, and exploring the role of reversal agents and novel P2Y12 inhibitors .

Biochemical Analysis

Biochemical Properties

Clopidogrel Metabolite II plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the P2Y12 receptor on platelets . This interaction is vital for the antiplatelet activity of Clopidogrel .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its primary influence is on platelets, where it inhibits the P2Y12 receptor, thereby reducing platelet aggregation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The metabolite irreversibly blocks the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The metabolite’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High dosages of Clopidogrel, leading to increased levels of the metabolite, have been shown to inhibit platelet aggregation in a low number of sheep .

Metabolic Pathways

This compound is involved in the metabolic pathway of Clopidogrel. Up to 85% of the absorbed Clopidogrel can be transformed by carboxyl esterases into a carboxylic acid derivative, the major metabolite circulating in the blood .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the metabolic processes of Clopidogrel . The metabolite’s distribution is primarily within the bloodstream, where it interacts with platelets .

Subcellular Localization

The subcellular localization of this compound is primarily within the bloodstream, where it interacts with platelets . The metabolite does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel Metabolite II involves the conversion of Clopidogrel into its active metabolite, which is then further metabolized to form Clopidogrel Metabolite II.", "Starting Materials": ["Clopidogrel", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Clopidogrel is reacted with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the active metabolite of Clopidogrel.", "Step 3: The active metabolite is further metabolized with methanol and ethyl acetate to form Clopidogrel Metabolite II.", "Step 4: The product is then purified through a series of extractions and recrystallization steps to obtain pure Clopidogrel Metabolite II." ] }

CAS No.

1287430-40-3

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.01

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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